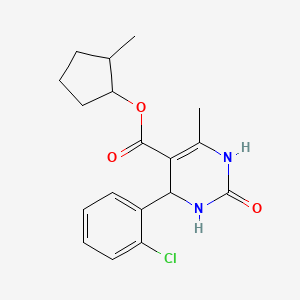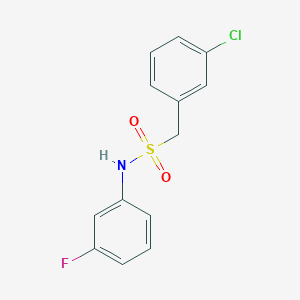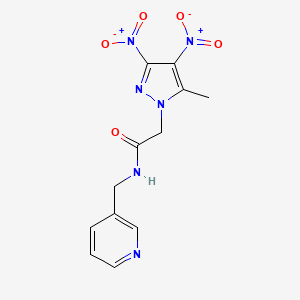![molecular formula C20H24N4O2 B4893720 N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)
N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide, commonly known as APAP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. APAP is a derivative of acetaminophen, a widely used analgesic and antipyretic drug.
作用机制
The mechanism of action of APAP involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which are responsible for the production of prostaglandins, which are involved in pain and inflammation. APAP also activates the endocannabinoid system, which plays a role in pain modulation. The exact mechanism of action of APAP is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
APAP has been shown to have various biochemical and physiological effects. APAP has been shown to reduce pain and inflammation by inhibiting COX-2 enzymes and activating the endocannabinoid system. APAP has also been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus. APAP has been shown to have a low toxicity profile compared to other analgesic drugs such as aspirin and ibuprofen.
实验室实验的优点和局限性
APAP has several advantages for lab experiments. APAP is easy to synthesize and has a high purity, which makes it suitable for various experiments. APAP has a low toxicity profile, which makes it safe for use in animal studies. However, APAP has some limitations for lab experiments. APAP has a short half-life, which makes it difficult to study its long-term effects. APAP also has a narrow therapeutic window, which makes it difficult to determine the optimal dosage for different applications.
未来方向
There are several future directions for the study of APAP. APAP has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Further investigation is needed to determine the optimal dosage and administration route for these applications. APAP has also been investigated for its potential use in the treatment of cancer. Further investigation is needed to determine the mechanism of action and efficacy of APAP in cancer treatment. APAP has also been investigated for its potential use in the treatment of opioid addiction. Further investigation is needed to determine the safety and efficacy of APAP in this application.
Conclusion
In conclusion, APAP is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. APAP has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. APAP has been shown to exhibit analgesic, antipyretic, and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. APAP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of APAP, including its potential use in the treatment of neurodegenerative disorders, cancer, and opioid addiction.
合成方法
The synthesis method of APAP involves the reaction of 4-acetamidophenol with 1-benzyl-4-phenylpiperazine in the presence of acetic anhydride and pyridine. The reaction yields APAP as a white crystalline solid with a melting point of 163-165°C. The purity of APAP can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
APAP has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. APAP has been shown to exhibit analgesic, antipyretic, and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. APAP has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-16(25)21-17-7-9-18(10-8-17)22-20(26)15-23-11-13-24(14-12-23)19-5-3-2-4-6-19/h2-10H,11-15H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWAQQCKGLYIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)


![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)


![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)

![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)
